Tolvaptan

Description

Tolvaptan is used to treat low blood sodium levels (hyponatremia) associated with various conditions like congestive heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormones (SIADH). FDA approved on May 19, 2009.

Tolvaptan is a Vasopressin V2 Receptor Antagonist. The mechanism of action of tolvaptan is as a Vasopressin V2 Receptor Antagonist.

Tolvaptan is a vasopressin 2 receptor antagonist which is used for short term treatment of severe hyponatremia in patients with heart failure, cirrhosis or syndrome of inappropriate secretion of antidiuretic hormone (SIADH). It has been used experimentally to prevention progression of disease in autosomal dominant polycystic kidney disease (ADPKD). Tolvaptan recently has been implicated in causing serum aminotransferase elevations as well as clinically apparent acute liver injury during long term use.

Tolvaptan is an orally bioavailable, selective, arginine vasopressin receptor 2 (V2, AVPR2) antagonist that can be used to treat hyponatremia. Upon oral administration, tolvaptan selectively and competitively binds to and blocks the V2 receptor located in the walls of the vasculature and luminal membranes of renal collecting ducts, thereby preventing the binding of vasopressin to the V2 receptor. This prevents water absorption in the kidneys and increases the excretion of electrolyte-free water via the kidneys. This reduces intravascular volume and increases serum sodium concentrations and osmolality.

TOLVAPTAN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 6 approved and 8 investigational indications. This drug has a black box warning from the FDA.

A benzazepine derivative and selective VASOPRESSIN V2 RECEPTOR antagonist that is used to treat euvolemic and hypervolemic HYPONATREMIA. It is also used in the treatment of rapidly progressing AUTOSOMAL DOMINANT POLYCYSTIC KIDNEY DISEASE to slow the rate of cyst development and renal insufficiency.

Structure

3D Structure

Propriétés

IUPAC Name |

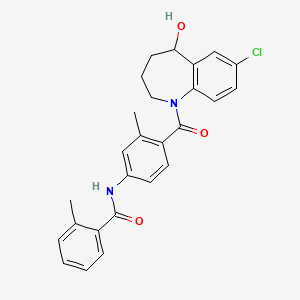

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHCTFXIZSNGJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048780 |

Source

|

| Record name | Tolvaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Colorless prisms | |

CAS No. |

150683-30-0 |

Source

|

| Record name | Tolvaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150683-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolvaptan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150683300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolvaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-{[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}-3-methylphenyl)-2-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G72T1950 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolvaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

225.9 °C |

Source

|

| Record name | Tolvaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Deep Dive: Tolvaptan-Mediated Inhibition of cAMP Signaling

Focus: Molecular Mechanism, ADPKD Pathogenesis, and Experimental Validation Audience: Senior Scientists, Pharmacologists, and Drug Development Leads

Executive Summary

Tolvaptan is a selective vasopressin V2 receptor (V2R) antagonist primarily indicated for Autosomal Dominant Polycystic Kidney Disease (ADPKD) and hyponatremia.[1] Its therapeutic efficacy hinges on a precise molecular blockade: the inhibition of arginine vasopressin (AVP)-induced cAMP accumulation in renal collecting duct epithelial cells.

In the context of ADPKD, this mechanism is disease-modifying. Unlike normal renal physiology where cAMP signaling is often anti-proliferative, ADPKD cyst epithelial cells exhibit a "phenotypic switch" where cAMP drives aberrant proliferation via the B-Raf/MEK/ERK pathway and fluid secretion via CFTR. This guide details the molecular causality of Tolvaptan’s action, provides a self-validating experimental protocol for assessing cAMP inhibition, and visualizes the critical signaling nodes.

Molecular Mechanism of Action

The V2 receptor is a Gs-coupled G-protein coupled receptor (GPCR) located on the basolateral membrane of renal collecting duct cells.

The Canonical Pathway:

-

Ligand Binding: AVP binds to V2R, inducing a conformational change.

-

G-Protein Coupling: The receptor recruits Gs

, promoting the exchange of GDP for GTP. -

Effector Activation: Activated Gs

stimulates Adenylyl Cyclase (AC6 isoform is predominant in renal tubules). -

Second Messenger: ATP is converted to cyclic AMP (cAMP).

-

Kinase Cascade: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.

-

Physiological Output: PKA phosphorylates Aquaporin-2 (AQP2) at Ser256, driving its translocation to the apical membrane for water reabsorption.

The Tolvaptan Blockade: Tolvaptan acts as a competitive antagonist with high affinity for V2R (Ki = 0.43 nM) and low affinity for V1aR (Ki = 12.3 nM).[2] By occupying the orthosteric binding pocket, it sterically hinders AVP binding, preventing the Gs-coupling event and maintaining the receptor in an inactive state. This reduces intracellular cAMP to basal levels, effectively "starving" the downstream phosphorylation cascades.

Visualization: V2R Signaling & Tolvaptan Blockade

The following diagram illustrates the competitive antagonism and the downstream arrest of PKA signaling.

Caption: Figure 1. Competitive antagonism of Tolvaptan at the V2 Receptor preventing Gs-mediated cAMP accumulation.

The ADPKD Paradigm: Why cAMP Inhibition Matters

In normal renal cells, cAMP inhibits proliferation. However, in ADPKD, intracellular calcium homeostasis is disrupted (low cytosolic Ca2+). This alters the crosstalk between cAMP and the MAPK pathway.

The Proliferative Switch:

-

Normal: cAMP

PKA -

ADPKD (Low Ca2+): cAMP

PKA

Simultaneously, cAMP stimulates CFTR chloride channels, driving fluid secretion into the cyst lumen. Tolvaptan's reduction of cAMP hits both the "growth" (ERK) and "swelling" (CFTR) drivers of cystogenesis.

Visualization: The ADPKD Proliferative Switch

Caption: Figure 2. The cAMP-dependent B-Raf/MEK/ERK proliferative switch in ADPKD cyst epithelial cells.

Quantitative Pharmacology: Key Data Points

Researchers must benchmark experimental results against established pharmacological constants.

| Parameter | Value | Context | Source |

| Ki (V2R) | 0.43 nM | Binding affinity in HeLa cells expressing human V2R | [ApexBio, 2024] |

| Ki (V1aR) | 12.3 nM | Demonstrates ~30-fold selectivity for V2R over V1aR | [ApexBio, 2024] |

| IC50 (cAMP) | ~8.0 nM | Inhibition of AVP-induced cAMP production | [Miyazaki et al., 2007] |

| IC50 (Proliferation) | ~0.1 nM | Inhibition of AVP-induced proliferation in human ADPKD cells | [Reif et al., NIH] |

Experimental Protocol: Cell-Based cAMP Inhibition Assay

Objective: Determine the IC50 of Tolvaptan against AVP-induced cAMP accumulation. Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., HTRF or Lance Ultra). This homogeneous assay is preferred over ELISA for its robustness (Z' > 0.7) and lack of wash steps.[3]

Reagents & Systems[4]

-

Cell Line: MDCK (Type I) or stably transfected HEK293-V2R.

-

Ligand: Arginine Vasopressin (AVP) (Agonist).[5]

-

Compound: Tolvaptan (dissolved in 100% DMSO).

-

Detection: Europium-cryptate labeled anti-cAMP antibody + d2-labeled cAMP.

Step-by-Step Workflow

-

Cell Preparation (Day 0):

-

Harvest cells at 70-80% confluency.

-

Resuspend in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).

-

Note: IBMX is critical; without it, endogenous PDEs will degrade cAMP, blunting the signal window.

-

Plate 5,000 cells/well in a 384-well low-volume white plate (5 µL volume).

-

-

Antagonist Pre-Incubation (The Blockade):

-

Prepare a 4X serial dilution of Tolvaptan in stimulation buffer (max 1% DMSO final).

-

Add 5 µL of Tolvaptan dilution to cells.

-

Incubate for 30 minutes at RT.

-

Rationale: Pre-incubation allows Tolvaptan to reach equilibrium occupancy at the V2R before the agonist challenge.

-

-

Agonist Challenge:

-

Add 5 µL of AVP at its EC80 concentration (typically ~1-10 nM, determined previously).

-

Incubate for 30 minutes at RT.

-

Control: Include "Basal" (Buffer only) and "Max Stim" (AVP + DMSO) wells.

-

-

Lysis & Detection:

-

Add 10 µL of detection mix (Eu-Cryptate antibody + d2-cAMP in lysis buffer).

-

Incubate for 1 hour at RT in the dark.

-

-

Data Acquisition:

-

Read on an HTRF-compatible plate reader (ex: 320nm, em: 615nm/665nm).

-

Calculate Ratio = (Signal 665nm / Signal 615nm) * 10,000.

-

Self-Validating Quality Control (QC)

-

Z-Factor: Must be > 0.5. Calculated using:

-

DMSO Tolerance: Verify signal stability up to 1% DMSO.

-

Standard Curve: Run a cAMP standard curve on the same plate to interpolate absolute concentrations (nM).

Challenges & Troubleshooting

-

Receptor Internalization: Prolonged exposure to high-dose AVP can cause V2R internalization (beta-arrestin mediated). Ensure assay windows are short (<1 hour stimulation) to capture G-protein signaling before desensitization dominates.

-

Off-Target Effects: At high micromolar concentrations (>10 µM), Tolvaptan may lose selectivity. Always cap dose-response curves at 10 µM to avoid non-specific toxicity or V1aR cross-reactivity.

-

Biased Signaling: While Tolvaptan blocks Gs/cAMP, recent structural biology suggests distinct binding modes compared to peptide antagonists. Be aware that "inactive" conformations may still permit minor beta-arrestin recruitment, though functionally negligible for cystogenesis.

References

-

ApexBio. (2024).[6] Tolvaptan - AVP V2-Receptor Antagonist Biological Activity and Ki Values. ApexBio Technology. 2

-

Miyazaki, T., et al. (2007). Tolvaptan, an Orally Active Vasopressin V2-Receptor Antagonist - Pharmacology and Clinical Trials. Cardiovascular Drug Reviews. 2

-

Reif, G. A., et al. (2011). Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin.[4][7] American Journal of Physiology-Renal Physiology. 4

-

Revvity. (2024). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors. Revvity Resources. 8

-

Torres, V. E., et al. (2018). Tolvaptan delays the progression of autosomal dominant polycystic kidney disease.[4][9][10][11][12][13] Nephrology Dialysis Transplantation. 9

Sources

- 1. Tolvaptan: a possible preemptive treatment option in children with autosomal dominant polycystic kidney disease? [chikd.org]

- 2. apexbt.com [apexbt.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. revvity.com [revvity.com]

- 7. Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Pro: Tolvaptan delays the progression of autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. The effect of tolvaptan on renal progression and systemic inflammation in ADPKD - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tolvaptan Regulation of ERK Signaling in Renal Cells

Executive Summary

This guide details the molecular mechanism by which Tolvaptan (a V2 receptor antagonist) suppresses the aberrant proliferation of renal cyst epithelial cells in Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2][3][4] Unlike standard pharmacological inhibition, Tolvaptan exploits a specific "phenotypic switch" in ADPKD intracellular signaling—specifically the coupling of cAMP to the B-Raf/MEK/ERK pathway.

This document provides researchers with the mechanistic grounding, experimental protocols, and data interpretation frameworks necessary to quantify Tolvaptan-mediated ERK suppression in vitro.

The Mechanistic Foundation: The "B-Raf Switch"

To understand how Tolvaptan regulates ERK, one must first understand the signaling paradox of the ADPKD cell. In normal renal tubule cells, cAMP is anti-proliferative.[5][6] In ADPKD cells, cAMP is pro-proliferative.[3][4][5][6][7][8][9]

The Calcium-Dependent Signaling Switch

The divergence in signaling outcomes is dictated by intracellular calcium (

-

Normal Physiology (High

): High calcium levels activate PI3K/Akt, which inhibits B-Raf. Consequently, cAMP activates Protein Kinase A (PKA), which phosphorylates and inhibits C-Raf. Result: ERK signaling is suppressed. [3][4]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

ADPKD Pathophysiology (Low

): Mutations in PKD1 or PKD2 disrupt calcium entry. Low calcium relieves the inhibition on B-Raf. In this state, cAMP/PKA bypasses C-Raf and directly activates B-Raf. Result: ERK signaling is hyperactivated. [2]

Tolvaptan binds to the Vasopressin V2 Receptor (V2R), blocking the binding of Arginine Vasopressin (AVP).[2][3][4][10] This prevents the Gs-protein coupled accumulation of cAMP, thereby starving the B-Raf/MEK/ERK cascade of its upstream activator.

Pathway Visualization

The following diagram illustrates the differential signaling architecture and the specific intervention point of Tolvaptan.

Caption: Differential cAMP signaling in Normal vs. ADPKD cells. Tolvaptan blocks the V2R-cAMP axis, preventing PKA-mediated activation of B-Raf, which is uniquely susceptible in the low-calcium environment of ADPKD cells.

Experimental Protocol: Quantifying ERK Suppression

This protocol describes the evaluation of Tolvaptan efficacy in human ADPKD cyst epithelial cells (or model lines like MDCK). The critical metric is the ratio of Phosphorylated-ERK (Thr202/Tyr204) to Total ERK.

Experimental Design Criteria

-

Cell Model: Primary human ADPKD cyst epithelial cells are the gold standard. Alternatively, MDCK cells treated with cAMP agonists (e.g., Forskolin) can mimic the pathway if calcium is chelated, though primary cells are preferred for translational relevance.

-

Controls:

-

Negative Control: Vehicle (DMSO) only.

-

Positive Control (Stimulation): AVP (

M) or 8-Br-cAMP ( -

Inhibition Control: MEK inhibitor (e.g., PD98059) to confirm pathway specificity.

-

Step-by-Step Methodology

Phase A: Cell Preparation & Starvation

-

Seeding: Seed ADPKD cells in 6-well plates at a density of

cells/well. -

Culture: Grow to 70-80% confluence in DMEM/F12 supplemented with 5% FBS.

-

Serum Starvation (Critical): Wash cells 2x with PBS and switch to serum-free medium (0.002% FBS or 0% FBS) for 24 hours prior to treatment. Rationale: This reduces basal ERK phosphorylation, maximizing the signal-to-noise ratio upon AVP stimulation.

Phase B: Treatment Workflow

-

Pre-Treatment: Add Tolvaptan (dissolved in DMSO) to designated wells.

-

Dose Range:

M to -

Incubation: 30 minutes at 37°C.

-

-

Stimulation: Add AVP (

M) directly to the media containing Tolvaptan.-

Incubation: 15 minutes at 37°C. Note: ERK phosphorylation peaks rapidly (5-15 mins) and degrades thereafter.

-

-

Termination: Aspirate media immediately and wash 1x with ice-cold PBS containing phosphatase inhibitors (e.g.,

Phase C: Lysis & Immunoblotting

-

Lysis: Add 150

RIPA buffer supplemented with protease/phosphatase inhibitor cocktail. Scrape cells on ice. -

Sonication: Sonicate samples (3 pulses, 10s) to shear DNA and reduce viscosity.

-

Normalization: Quantify protein via BCA assay. Load 20-30

protein per lane. -

Antibodies:

-

Primary: Anti-pERK1/2 (Thr202/Tyr204) [1:1000] and Anti-Total ERK1/2 [1:1000].

-

Secondary: HRP-conjugated or Fluorescent (for LI-COR quantification).[11]

-

Workflow Visualization

Caption: Temporal workflow for assessing Tolvaptan inhibition of AVP-induced ERK signaling.[2] Timing of stimulation (15 min) is critical for capturing peak phosphorylation.

Data Analysis & Interpretation

Expected Results

Upon Western Blot analysis, you should observe the following band patterns:

| Condition | p-ERK Intensity | Total ERK Intensity | Interpretation |

| Vehicle (Unstim) | Low / Basal | Constant | Baseline state. |

| AVP ( | High (+++) | Constant | V2R activation drives B-Raf/MEK/ERK. |

| AVP + Tolvaptan ( | Moderate (++) | Constant | Partial inhibition (~IC50).[2][3][4] |

| AVP + Tolvaptan ( | Low / Basal (+) | Constant | Complete blockade of AVP signal. |

Quantitative Metrics

-

IC50 Calculation: Plot the ratio of (p-ERK / Total ERK) against log[Tolvaptan].

-

Reference Value: The IC50 for cAMP inhibition in ADPKD cells is approximately 0.1 nM (

M) . -

Efficacy Threshold: 10 nM (

M) Tolvaptan typically achieves >90% inhibition of AVP-induced ERK phosphorylation.

-

Troubleshooting

-

High Basal p-ERK: Insufficient serum starvation or autocrine growth factor loops. Ensure 24h starvation and consider washing cells thoroughly to remove secreted factors.

-

No AVP Response: Receptor desensitization. Ensure cells are not over-confluent (>90%), as contact inhibition can alter signaling dynamics. Use fresh AVP aliquots (peptide degrades freeze-thaw).

Clinical & Translational Implications

The regulation of ERK by Tolvaptan is not merely a biochemical curiosity; it is the therapeutic rationale for its use in ADPKD.

-

Cyst Proliferation: ERK1/2 is a master regulator of the cell cycle (G1/S transition). By suppressing ERK, Tolvaptan slows the mitotic rate of cyst epithelial cells.

-

Chloride Secretion: ERK signaling also potentiates CFTR-mediated chloride secretion, which drives fluid accumulation in cysts. Tolvaptan thus hits two targets: cell proliferation (cyst number/size) and fluid secretion (cyst volume).

-

Dosing Considerations: The low IC50 (~0.1 nM) suggests high potency, but clinical dosing (e.g., 45-90 mg split dose) is designed to maintain V2R blockade 24/7 to counteract the constant vasopressin drive.

References

-

Reif, G. A., Yamaguchi, T., Nivens, E., Fujiki, H., Pinto, C. S., & Wallace, D. P. (2011).[2] Tolvaptan inhibits ERK-dependent cell proliferation, Cl- secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin.[2][3][4][9] American Journal of Physiology-Renal Physiology, 301(5), F1005-F1013. Link[2]

-

Yamaguchi, T., Hempson, S. J., Reif, G. A., Hediger, M. A., & Wallace, D. P. (2004). Calcium restores a normal proliferation phenotype in human polycystic kidney disease epithelial cells.[6] Journal of the American Society of Nephrology, 15(8), 2063-2074. Link

-

Yamaguchi, T., Poudyal, A., Ibraghimov-Beskrovnaya, O., & Wallace, D. P. (2003). Cyclic AMP activates B-Raf and ERK in cyst epithelial cells from autosomal-dominant polycystic kidneys.[6][8][12] Kidney International, 63(6), 1983-1994. Link

-

Torres, V. E., Chapman, A. B., Devuyst, O., Gansevoort, R. T., Grantham, J. J., Higashihara, E., ... & Ouyang, J. (2012). Tolvaptan in patients with autosomal dominant polycystic kidney disease.[2][3][4][10][11][13] The New England Journal of Medicine, 367(25), 2407-2418. Link

-

Torres, V. E., Chapman, A. B., Devuyst, O., Gansevoort, R. T., Perrone, R. D., Koch, G., ...[4] & Ouyang, J. (2017). Tolvaptan in later-stage autosomal dominant polycystic kidney disease.[1][2][3][4][11][13] The New England Journal of Medicine, 377(20), 1930-1942. Link

Sources

- 1. dovepress.com [dovepress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Frontiers | Emerging therapies for autosomal dominant polycystic kidney disease with a focus on cAMP signaling [frontiersin.org]

- 6. Strategies Targeting cAMP Signaling in the Treatment of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclic AMP activates B-Raf and ERK in cyst epithelial cells from autosomal-dominant polycystic kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. erknet.org [erknet.org]

- 11. Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proliferative Signaling by ERBB proteins and RAF/MEK/ERK effectors in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Technical Guide: Tolvaptan Structure-Activity Relationship (SAR) & Pharmacodynamics

Executive Summary

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Tolvaptan (OPC-41061), a selective vasopressin V2 receptor antagonist. Unlike its predecessor Mozavaptan (OPC-31260), Tolvaptan features critical structural modifications—specifically a 7-chloro substitution and a 5-hydroxy moiety on the benzazepine ring—that drastically enhance V2 receptor affinity (

Pharmacophore Evolution: From Lead to Drug

The development of Tolvaptan represents a classic "hit-to-lead-to-drug" optimization campaign rooted in the modification of the benzazepine scaffold.

The Benzazepine Core

The core scaffold is a 2,3,4,5-tetrahydro-1H-1-benzazepine .[1][2][3] Early screens identified this fused ring system as a privileged structure for G-Protein Coupled Receptor (GPCR) antagonism.

-

First Generation (Mozavaptan/OPC-31260): This molecule demonstrated V2 antagonism but lacked high selectivity (V2/V1a ratio was lower) and had suboptimal oral bioavailability.

-

Optimization to Tolvaptan: Two critical changes defined the transition:

-

C7-Position: Introduction of a Chlorine atom.[4] This halogen provides a steric and electronic anchor that deepens the binding within the hydrophobic pocket of the V2 receptor.

-

C5-Position: Introduction of a Hydroxy group. This creates a chiral center. While Tolvaptan is administered as a racemate, the (S)-enantiomer exhibits superior binding affinity.

-

Diagram 1: Structural Evolution & SAR Zones

The following diagram illustrates the chemical evolution from the precursor scaffold to Tolvaptan, highlighting the critical "SAR Zones."

Caption: Evolution from Mozavaptan to Tolvaptan highlighting key structural modifications that drive potency.

Detailed Structure-Activity Relationship (SAR)

Zone 1: The Benzazepine Ring (The Anchor)

The 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine moiety is the primary pharmacophore.

-

C7 Substitution: Replacing the hydrogen (in early leads) with Chlorine increases lipophilicity and fills a hydrophobic sub-pocket in the receptor.

-

C5 Chirality: The introduction of the hydroxyl group at C5 creates a chiral center. Although Tolvaptan is a racemate, studies indicate the (S)-enantiomer is the eutomer (more potent isomer), contributing disproportionately to the observed biological activity. The hydroxyl group also likely engages in water-mediated hydrogen bonding within the receptor vestibule.

Zone 2: The Amide Linker

The carbonyl of the benzazepine nitrogen is linked to the distal aromatic ring via an amide bond. This linker is not merely a spacer; it restricts the conformational flexibility of the molecule, locking the two aromatic systems (the benzazepine and the benzamide) into a specific dihedral angle required for orthosteric site occlusion.

Zone 3: The Distal Aromatic Ring

The 2-methyl-4-amino-5-chlorobenzoyl moiety (in related analogues) or the specific 2-methylbenzamide tail in Tolvaptan is crucial for selectivity.

-

Selectivity Switch: The steric bulk of the methyl group at the ortho position of the distal ring clashes with residues in the V1a receptor but is accommodated by the V2 receptor. This "steric clash" mechanism is the primary driver of Tolvaptan's 29-fold selectivity for V2 over V1a.

Mechanistic Structural Biology (Cryo-EM Insights)

Recent Cryo-EM structures (2024) of the V2 receptor bound to Tolvaptan reveal a "deep pocket" binding mode.

-

Orthosteric Competition: Tolvaptan occupies the transmembrane (TM) bundle, overlapping with the binding site of the native hormone Arginine Vasopressin (AVP).

-

Depth of Penetration: Unlike peptide agonists that bind superficially, Tolvaptan penetrates deep into the core formed by TM3, TM5, and TM6.

-

Inactivation Mechanism: By wedging between these helices, Tolvaptan sterically prevents the outward movement of TM6, a conformational change strictly required for Gs-protein coupling. This locks the receptor in an inactive state.

Diagram 2: V2 Receptor Signaling & Blockade

This diagram illustrates the pathway Tolvaptan inhibits.[5]

Caption: The Gs-coupled signaling cascade blocked by Tolvaptan to prevent AQP2 insertion.

Experimental Protocols

To validate SAR modifications, two primary assays are required: Binding Affinity (

Protocol A: cAMP Accumulation Assay (Functional Antagonism)

Objective: Determine the

Reagents:

-

Cell Line: CHO-K1 or HeLa cells stably expressing human V2 Receptor (hV2R).

-

Buffer: HBSS containing 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Note: IBMX is critical to inhibit phosphodiesterases (PDE) and prevent cAMP degradation during the assay.

-

Detection: TR-FRET (e.g., HTRF) or AlphaScreen cAMP kit.

Workflow:

-

Seeding: Plate cells at 10,000 cells/well in 384-well low-volume plates. Incubate overnight.

-

Antagonist Pre-treatment: Remove media.[6] Add 5 µL of Tolvaptan (serial dilutions in buffer) to cells. Incubate for 15 minutes at 37°C.

-

Self-Validation Check: Include a "DMSO-only" control to establish baseline.

-

-

Agonist Challenge: Add 5 µL of AVP at its

concentration (typically ~1-3 nM). Incubate for 30 minutes at 37°C. -

Lysis & Detection: Add lysis buffer containing the cAMP-d2 acceptor and Anti-cAMP-Cryptate donor. Incubate 1 hour at room temperature.

-

Read: Measure fluorescence ratio (665 nm / 620 nm).

-

Analysis: Plot % Inhibition vs. Log[Tolvaptan]. Calculate

using a 4-parameter logistic fit.

Protocol B: Chemical Synthesis (Key Reduction Step)

The formation of the chiral alcohol is the final step in the synthesis of the racemate.

-

Precursor: 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

-

Reduction: Dissolve precursor in Methanol. Cool to 0°C.

-

Reagent: Add Sodium Borohydride (

) portion-wise (0.3 equivalents). -

Reaction: Stir for 1 hour. The ketone reduces to the secondary alcohol.

-

Quench: Add Acetone to destroy excess hydride, then concentrate.

-

Purification: Recrystallize from ethanol/water to yield Tolvaptan (racemate).

Comparative Data Analysis

The table below highlights the dramatic improvement in affinity and selectivity achieved through the structural optimization process.

| Compound | Structure Feature | hV2 | hV1a | Selectivity Ratio (V2/V1a) |

| AVP (Native Hormone) | Peptide | 0.78 | 1.2 | ~1.5 |

| Mozavaptan (OPC-31260) | No 5-OH, No 7-Cl | 9.42 | ~100 | ~10 |

| Tolvaptan (OPC-41061) | 7-Cl, 5-OH | 0.43 | 12.3 | 29 |

Data Source: Aggregated from Yamamura et al. (1998) and Kondo et al. (1999).

References

-

Kondo, K. et al. (1999). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist. Bioorganic & Medicinal Chemistry.

-

Yamamura, Y. et al. (1998). OPC-41061, a highly potent human vasopressin V2-receptor antagonist: pharmacological profile and aquaretic effect by single and multiple oral dosing in rats. British Journal of Pharmacology.

-

Yuan, S. et al. (2024). Structural basis of tolvaptan binding to the vasopressin V2 receptor. Acta Pharmacologica Sinica.

-

Otsuka Pharmaceutical Co., Ltd. (2009). SAMSCA (tolvaptan) Prescribing Information. FDA Access Data.

Sources

- 1. EP2624693A1 - Process for preparing tolvaptan intermediates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. "An Improved Process For Tolvaptan" [quickcompany.in]

- 4. Portico [access.portico.org]

- 5. Novel agents for the treatment of hyponatremia: a review of conivaptan and tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

In Vitro Characterization of Tolvaptan's Aquaretic Effects: A Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tolvaptan is a selective antagonist of the vasopressin V2 receptor, pivotal in treating hyponatremia by inducing aquaresis—the excretion of electrolyte-free water.[1][2][3] A comprehensive in vitro characterization is crucial for understanding its mechanism of action and guiding drug development. This guide provides an in-depth technical overview of essential in vitro assays for characterizing Tolvaptan, tailored for researchers and scientists in the pharmaceutical industry. We will explore the scientific rationale behind experimental choices, present detailed protocols, and emphasize the importance of robust, self-validating methodologies.

Introduction: The Molecular Basis of Tolvaptan's Aquaretic Action

The hormone arginine vasopressin (AVP) is a key regulator of water balance. By binding to the vasopressin V2 receptor (V2R) in the kidney's collecting ducts, AVP triggers a signaling cascade that increases water reabsorption.[4] Tolvaptan competitively blocks this interaction, preventing the insertion of aquaporin-2 (AQP2) water channels into the cell membrane.[4][5] This leads to increased urine output and a reduction in water retention.[4] A thorough in vitro analysis of this process is fundamental to its pharmacological profiling.

The V2 Receptor Signaling Pathway and Tolvaptan's Mechanism

Caption: Tolvaptan blocks AVP-induced V2R signaling.

Foundational In Vitro Systems: Models and Reagents

The selection of an appropriate cellular model is paramount for generating clinically relevant data. The chosen cell line should express the human V2R and demonstrate a functional response to AVP.

2.1. Cell Line Selection

-

Engineered Cell Lines: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells stably transfected to express the human V2R are commonly used.[6][7][8] These provide a robust and controlled system for pharmacological assays.

-

Endogenously Expressing Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are a well-established model that naturally expresses the V2R and forms polarized monolayers, which is advantageous for transport studies.

2.2. Essential Reagents

-

Tolvaptan: High-purity Tolvaptan should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution.

-

Arginine Vasopressin (AVP): As the natural V2R agonist, AVP is used to stimulate the receptor in functional assays.

-

Assay Buffers: Physiological salt solutions such as Hanks' Balanced Salt Solution (HBSS) are typically used to maintain cell health during experiments. For cAMP assays, a phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the breakdown of the second messenger.

Key In Vitro Assays for Tolvaptan Characterization

A multi-assay approach is necessary for a thorough in vitro evaluation of Tolvaptan, encompassing binding, functional, and downstream cellular effects.

3.1. Receptor Binding Affinity

Competitive radioligand binding assays are the gold standard for determining the binding affinity of Tolvaptan to the V2R.[9][10]

Principle: This assay quantifies the ability of unlabeled Tolvaptan to displace a radiolabeled ligand (e.g., [³H]-AVP) from the V2R. The resulting data are used to calculate the inhibition constant (Ki), a measure of binding affinity.[9][11]

Experimental Workflow: Radioligand Binding

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Membrane Preparation: Harvest V2R-expressing cells and prepare a membrane fraction through homogenization and differential centrifugation.

-

Assay Incubation: Incubate the cell membranes with a fixed concentration of [³H]-AVP and a range of Tolvaptan concentrations.

-

Separation: Rapidly separate the membrane-bound from free radioligand using vacuum filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the data to generate a competition curve and calculate the IC50, which is then used to determine the Ki value.

3.2. Functional Antagonism: cAMP Accumulation Assays

These assays assess Tolvaptan's ability to functionally block V2R signaling.[12][13]

Principle: V2R activation by AVP stimulates the production of cyclic AMP (cAMP).[12][14] Tolvaptan's antagonistic activity is quantified by its ability to inhibit AVP-induced cAMP accumulation.[11][13][15]

Step-by-Step Protocol:

-

Cell Plating: Seed V2R-expressing cells in a multi-well plate.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of Tolvaptan.

-

Agonist Stimulation: Add a fixed concentration of AVP to stimulate cAMP production.

-

Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen).[16][17]

-

Data Analysis: Generate a dose-response curve to determine Tolvaptan's IC50 value for the inhibition of cAMP production.

Exemplary Data Summary

| Assay | Parameter | Result |

| Receptor Binding | Ki (V2R) | 1.5 nM |

| Functional Antagonism | IC50 (cAMP) | 3.2 nM |

| AQP2 Translocation | IC50 | 5.8 nM |

3.3. AQP2 Trafficking and Phosphorylation

These assays provide direct evidence of Tolvaptan's effect on the downstream cellular machinery responsible for aquaresis.[18][19]

Principle: AVP stimulation leads to the phosphorylation of AQP2 and its translocation from intracellular vesicles to the apical cell membrane.[19][20][21][22] Tolvaptan is expected to block these events.

3.3.1. Immunofluorescence for AQP2 Localization

Step-by-Step Protocol:

-

Cell Culture: Grow polarized epithelial cells (e.g., MDCK) on permeable supports.

-

Treatment: Treat cells with Tolvaptan followed by AVP stimulation.

-

Immunostaining: Fix, permeabilize, and stain the cells with an anti-AQP2 antibody and a fluorescent secondary antibody.

-

Imaging: Use confocal microscopy to visualize the subcellular localization of AQP2. In AVP-stimulated cells, AQP2 will be at the apical membrane, while in Tolvaptan-treated cells, it will remain in the cytoplasm.

3.3.2. Western Blot for AQP2 Phosphorylation

Step-by-Step Protocol:

-

Cell Lysis: Lyse treated cells in a buffer containing phosphatase inhibitors.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated AQP2 and total AQP2.

-

Analysis: Quantify the band intensities to determine the effect of Tolvaptan on AVP-induced AQP2 phosphorylation.

Ensuring Scientific Integrity

-

Rigorous Controls: All assays must include appropriate positive (AVP alone) and negative (vehicle) controls.

-

Dose-Response Analysis: Comprehensive dose-response curves are essential for accurate determination of potency (IC50) and affinity (Ki).

Conclusion

The in vitro characterization of Tolvaptan requires a multi-faceted approach that combines receptor binding, functional, and cell-based imaging assays. The methodologies detailed in this guide provide a robust framework for obtaining a comprehensive understanding of Tolvaptan's aquaretic effects at the molecular and cellular levels, which is indispensable for its continued development and clinical application.

References

- ResearchGate. (2025, August 6). Tolvaptan, an Orally Active Vasopressin V2-Receptor Antagonist-Pharmacology and Clinical Trials.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Tolvaptan?

- Patsnap Synapse. (n.d.). What is the mechanism of action of Tolvaptan (Vasopressin V2 receptor antagonist)?

- PubMed. (n.d.). Development and characterization of a mouse cell line expressing the human V2 vasopressin receptor gene.

- Frontiers. (n.d.). V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology.

- PubMed Central (PMC). (2025, November 5). Structural insights into antagonist recognition by the vasopressin V2 receptor.

- PubMed Central (PMC). (2018, January 31). Tolvaptan in the treatment of autosomal dominant polycystic kidney disease: patient selection and special considerations.

- Taylor & Francis Online. (n.d.). Aquaretic – Knowledge and References.

- PubMed. (n.d.). In Vivo and In Vitro Effects of Vasopressin V2 Receptor Antagonism on Myocardial Fibrosis in Rats.

- Innoprot. (n.d.). V2 Vasopressin Receptor Assay.

- PubMed. (n.d.). Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist.

- PubMed Central (PMC). (n.d.). Tolvaptan.

- Frontiers. (n.d.). The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases.

- Journal of Molecular Endocrinology. (n.d.). RECEPTOR ANTAGONISTS Vasopressin V2 receptor antagonists.

- PubMed Central (PMC). (n.d.). Methods for studying mammalian aquaporin biology.

- ResearchGate. (2025, August 10). Aquaretic Agents: Whats Beyond the Treatment of Hyponatremia?

- PubMed. (n.d.). Regulation of aquaporin-2 trafficking.

- National Center for Biotechnology Information. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).

- Oxford Academic. (n.d.). Development and Characterization of a Mouse Cell Line Expressing the Human V2 Vasopressin Receptor Gene.

- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell.

- ResearchGate. (2025, August 7). Localization and trafficking of aquaporin 2 in the kidney.

- ResearchGate. (2017, March 21). Cell lines for Aquaporin-2 - Vasopressin receptor (Human renal)?

- Wikipedia. (n.d.). Aquaporin-2.

- Journal of the Indonesian Medical Association. (n.d.). Aquaretics Use in Acute Decompensated Heart Failure (ADHF) Patients: A Literature Review.

- Revvity. (n.d.). GPCR cell lines.

- YouTube. (2020, April 2). Real-Time Monitoring of Striatal GPCR Mediated cAMP Signaling...

- PubMed Central (PMC). (n.d.). Vasopressin receptor antagonists and their role in clinical medicine.

- National Center for Biotechnology Information. (n.d.). Figure 9. [cAMP Measurement for Antagonists of...]. - Assay Guidance Manual.

- National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.

Sources

- 1. Tolvaptan in the treatment of autosomal dominant polycystic kidney disease: patient selection and special considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actamedindones.org [actamedindones.org]

- 4. What is the mechanism of Tolvaptan? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Development and characterization of a mouse cell line expressing the human V2 vasopressin receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. revvity.com [revvity.com]

- 9. Frontiers | V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology [frontiersin.org]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. researchgate.net [researchgate.net]

- 12. innoprot.com [innoprot.com]

- 13. Figure 9. [cAMP Measurement for Antagonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases [frontiersin.org]

- 21. Regulation of aquaporin-2 trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aquaporin-2 - Wikipedia [en.wikipedia.org]

Tolvaptan and its role in autosomal dominant polycystic kidney disease (ADPKD) pathogenesis

Executive Summary

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is characterized by the relentless expansion of fluid-filled cysts, driven primarily by aberrant intracellular signaling. While mutations in PKD1 or PKD2 are the genetic triggers, the cAMP signaling axis acts as the primary engine for cyst enlargement.

This guide analyzes Tolvaptan, the first disease-modifying therapy for ADPKD.[1] It moves beyond basic pharmacology to explore the molecular mechanics of Vasopressin V2 Receptor (V2R) antagonism, provides comparative data from pivotal clinical trials (TEMPO 3:4 and REPRISE), and details rigorous experimental protocols for validating next-generation ADPKD therapeutics.

The Pathogenic Landscape: The cAMP Hypothesis

In normal renal physiology, intracellular calcium (

Mechanism of Action (MoA)

Tolvaptan is a selective arginine vasopressin (AVP) V2 receptor antagonist. By competitively blocking V2R in the distal nephron and collecting duct, it disrupts the following cascade:

-

Receptor Blockade: Tolvaptan prevents AVP from binding to Gs-coupled V2 receptors.

-

cAMP Suppression: This inhibition prevents the activation of Adenylate Cyclase, drastically lowering intracellular cAMP.

-

Downstream Effector Inhibition:

-

Proliferation: Reduced cAMP dampens the B-Raf/MEK/ERK pathway, slowing epithelial cell proliferation.

-

Fluid Secretion: Reduced PKA activity decreases the phosphorylation of the CFTR chloride channel, halting the osmotic drive that pumps fluid into cysts.

-

Signaling Pathway Visualization

The following diagram illustrates the disruption of the cystogenic pathway by Tolvaptan.

Caption: Tolvaptan competitively antagonizes the V2 Receptor, preventing the cAMP cascade that drives both fluid secretion (CFTR) and cell proliferation (ERK).[2]

Clinical Translation: Quantifying Efficacy

The efficacy of Tolvaptan was established in two landmark phase 3 trials. The TEMPO 3:4 trial focused on early-stage disease (preserved kidney function), while REPRISE targeted later-stage disease (declining GFR).

Comparative Efficacy Data

| Metric | TEMPO 3:4 (Early Stage) | REPRISE (Late Stage) |

| Population | 18–50 yrs, TKV >750mL, CrCl >60mL/min | 18–65 yrs, eGFR 25–65 mL/min/1.73m² |

| Primary Endpoint | Change in Total Kidney Volume (TKV) | Change in eGFR (1-year slope) |

| Placebo Outcome | +5.5% growth per year | -3.61 mL/min/1.73m²/year |

| Tolvaptan Outcome | +2.8% growth per year | -2.34 mL/min/1.73m²/year |

| Net Benefit | ~49% reduction in growth rate | +1.27 mL/min/1.73m²/year preserved |

| Key Safety Signal | Aquaresis (thirst/polyuria), ALT elevation | ALT elevation (5.6% vs 1.2%) |

Data Sources: Torres et al., NEJM 2012 (TEMPO) and Torres et al., NEJM 2017 (REPRISE).

Experimental Frameworks: Validating V2R Antagonists

As a researcher, relying solely on literature is insufficient. You must validate efficacy in your specific models. Below are self-validating protocols for in vitro and in vivo assessment.

In Vitro: 3D Cystogenesis Assay (MDCK Model)

Rationale: 2D monolayers fail to replicate the lumen formation and fluid secretion mechanics of ADPKD. A 3D collagen matrix allows cells to form spherical cysts that respond to cAMP stimulation.

Protocol:

-

Matrix Preparation: Neutralize Type I Collagen on ice. Mix with MDCK cells (2,000 cells/well) in a 96-well plate.

-

Cyst Initiation: Incubate at 37°C for 30 mins to polymerize. Overlay with defined medium (DMEM/F12).

-

Stimulation (Day 1): Add Forskolin (10 µM) .

-

Why? Forskolin directly activates Adenylyl Cyclase, artificially raising cAMP to mimic the ADPKD state. Without this, cysts will not expand rapidly.

-

-

Treatment (Day 1-6): Treat with Tolvaptan (0.1 nM – 1 µM) or Vehicle (DMSO). Refresh media every 48 hours.

-

Quantification: Image cysts using automated microscopy. Calculate Cystic Index (Total Cyst Area / Total Well Area).

Workflow Visualization

Caption: Step-by-step workflow for the 3D MDCK cystogenesis assay, the gold standard for screening anti-cystic compounds.

In Vivo: Efficacy in Pkd1 Conditional Knockout Mice

Rationale: Cell lines lack the complex pharmacokinetics and renal architecture of a living organism. The Pkd1 conditional knockout (e.g., Pkd1 fl/fl; Ksp-Cre) allows for timed disease induction.

Protocol:

-

Induction: Administer Tamoxifen (P10-P12) to induce Pkd1 deletion in renal tubules.

-

Enrollment: Randomize mice at P18 into Vehicle vs. Tolvaptan groups (n=10/group).

-

Dosing: Administer Tolvaptan (0.1% in feed) from P18 to P42.

-

Note: Dietary admixture is preferred over gavage to ensure steady-state plasma levels and reduce stress-induced signaling.

-

-

Endpoints (P42):

-

Kidney-to-Body Weight Ratio (KBWR): The primary surrogate for cyst burden.

-

BUN/Creatinine: Functional markers.

-

Histology: H&E staining to calculate cystic index (% cystic area).

-

Challenges & Future Directions

Hepatotoxicity (The "Black Box" Warning)

Tolvaptan carries a risk of idiosyncratic liver injury.[3]

-

Mechanism: Inhibition of the Bile Salt Export Pump (BSEP) and mitochondrial respiration inhibition.

-

Mitigation: The FDA mandates the REMS (Risk Evaluation and Mitigation Strategy) program, requiring monthly liver function tests (ALT/AST) for the first 18 months.

Next-Generation Therapeutics

Research is now pivoting to:

-

Somatostatin Analogs (Octreotide): To inhibit cAMP via Gi-coupled receptors (bypassing V2R).

-

Metabolic Reprogramming: Targeting the "Warburg effect" (aerobic glycolysis) seen in cystic cells.

References

-

Torres VE, et al. (2012).[4][5] Tolvaptan in patients with autosomal dominant polycystic kidney disease.[1][6][7][8][9][10][11][12][13][14] The New England Journal of Medicine. [Link][14][15]

-

Torres VE, et al. (2017).[5][10][16] Tolvaptan in Later-Stage Autosomal Dominant Polycystic Kidney Disease.[1][7][8][9][10][13][14][17][18] The New England Journal of Medicine. [Link][14][15]

-

Reif GA, et al. (2011).[19] Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin.[2] American Journal of Physiology-Renal Physiology. [Link]

-

U.S. Food and Drug Administration. (2018).[1] JYNARQUE (tolvaptan) Prescribing Information.[1] [Link]

-

Watkins PB, et al. (2015).[3] Clinical Pattern of Tolvaptan-Associated Liver Injury in Subjects With Autosomal Dominant Polycystic Kidney Disease. Drug Safety. [Link]

Sources

- 1. Understanding tolvaptan, a medication for polycystic kidney disease (PKD) - Mayo Clinic Press [mcpress.mayoclinic.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Tolvaptan in Patients with Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tolvaptan in patients with autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Blog — NephJC [nephjc.com]

- 8. Editor’s Highlight: Candidate Risk Factors and Mechanisms for Tolvaptan-Induced Liver Injury Are Identified Using a Collaborative Cross Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Does REPRISE Reiterate the TEMPO of Tolvaptan in Polycystic Kidney Disease? — NephJC [nephjc.com]

- 11. An update on the use of tolvaptan for autosomal dominant polycystic kidney disease: consensus statement on behalf of the ERA Working Group on Inherited Kidney Disorders, the European Rare Kidney Disease Reference Network and Polycystic Kidney Disease International - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tolvaptan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Application of a Mechanistic Model to Evaluate Putative Mechanisms of Tolvaptan Drug-Induced Liver Injury and Identify Patient Susceptibility Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orbi.uliege.be [orbi.uliege.be]

- 15. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 16. Tolvaptan in Later-Stage Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of tolvaptan-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pkd-rrc.org [pkd-rrc.org]

Tolvaptan for Hyponatremia Secondary to SIADH: A Technical Guide

Executive Summary

This technical guide analyzes the pharmacodynamics, clinical efficacy, and safety protocols of Tolvaptan (Samsca®), a selective vasopressin V2-receptor antagonist, specifically for the treatment of euvolemic hyponatremia secondary to the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). Designed for drug development professionals and clinical researchers, this document synthesizes pivotal trial data (SALT-1/SALT-2), elucidates the molecular mechanism of aquaresis, and provides self-validating experimental protocols for receptor characterization.

Molecular Mechanism of Action

The V2 Receptor Signaling Axis

In SIADH, unregulated secretion of Arginine Vasopressin (AVP) leads to excessive water reabsorption.[1] AVP binds to the V2 receptor (V2R), a G-protein-coupled receptor (GPCR) located on the basolateral membrane of renal collecting duct principal cells.[2]

Physiological Pathway:

-

Binding: AVP binds V2R, inducing a conformational change.

-

Transduction: Gαs protein activation stimulates Adenylyl Cyclase (AC).[3]

-

Second Messenger: Intracellular cAMP levels rise, activating Protein Kinase A (PKA).[3]

-

Effect: PKA phosphorylates Aquaporin-2 (AQP2) vesicles, triggering their apical membrane insertion.

-

Result: Water permeability increases, leading to antidiuresis and dilutional hyponatremia.[2]

Tolvaptan Intervention: Tolvaptan acts as a competitive antagonist with high affinity for V2R (29-fold selectivity over V1a). By blocking AVP binding, it prevents the cAMP cascade, inhibiting AQP2 insertion. This results in "aquaresis"—the excretion of electrolyte-free water—raising serum sodium concentrations without significant natriuresis [1].[1][4]

Visualization: V2R Signaling and Antagonism

Figure 1: The competitive antagonism of Tolvaptan at the V2 receptor prevents the cAMP-mediated translocation of Aquaporin-2, blocking water reabsorption.[1][2][4]

Pivotal Clinical Efficacy: SALT-1 and SALT-2 Analysis

The efficacy of Tolvaptan was established in the S tudy of A scending L evels of T olvaptan (SALT) trials.[1][5][6] These multicenter, randomized, double-blind, placebo-controlled trials (SALT-1 in US, SALT-2 in International) enrolled patients with euvolemic or hypervolemic hyponatremia [2].

Quantitative Efficacy Data

The following table summarizes the pooled data focusing on the SIADH and euvolemic subsets.

| Metric | Tolvaptan (15-60 mg/day) | Placebo | Statistical Significance (P-value) |

| Baseline Serum Na+ | ~129 mEq/L | ~129 mEq/L | N/A |

| Day 4 Mean Change | +4.0 to +5.0 mEq/L | +0.0 to +1.0 mEq/L | < 0.001 |

| Day 30 Mean Change | +6.0 to +7.0 mEq/L | +1.0 to +2.0 mEq/L | < 0.001 |

| Normal Na+ Achieved (Day 30) | ~55% | ~25% | < 0.001 |

| Urine Output (Day 1) | +1200 mL increase | Negligible change | N/A |

Data synthesized from Schrier et al. (2006) and post-hoc analyses [2, 3].

Key Insight: Tolvaptan demonstrates a predictable "aquaretic" effect. Unlike loop diuretics (which lose Na+ and K+), Tolvaptan induces the excretion of water primarily, making it uniquely suited for SIADH where total body sodium is often normal but diluted.

Safety & Toxicology Protocols

Two critical safety signals define the clinical handling of Tolvaptan: Hepatotoxicity and Osmotic Demyelination Syndrome (ODS).[7]

Hepatotoxicity (The 30-Day Limit)

While not prominent in SALT-1/2, the TEMPO 3:4 trial (ADPKD population) revealed that long-term Tolvaptan use caused ALT elevations >3x ULN in 4.4% of patients vs 1.0% placebo [4].

-

Mechanism: Likely idiosyncratic, involving bile acid transporter inhibition (BSEP) and mitochondrial stress.

-

Regulatory Action: FDA mandates a 30-day limit on usage to mitigate liver injury risk [5].[8]

Osmotic Demyelination Syndrome (ODS)

Rapid correction of chronic hyponatremia can cause ODS (central pontine myelinolysis). The brain adapts to hyponatremia by extruding organic osmolytes; rapid normalization shrinks brain cells before osmolytes can be re-accumulated, causing demyelination.

-

Safety Limit: Correction should not exceed 8 mEq/L in any 24-hour period for high-risk patients [6].[9]

Visualization: Clinical Safety Monitoring Workflow

Figure 2: Decision matrix for preventing ODS and managing hepatotoxicity limits during Tolvaptan therapy.

Experimental Protocols

In Vitro V2 Receptor Functional Assay

To validate V2R antagonism in a drug development setting, a cAMP-response element (CRE) reporter assay is the gold standard.

Objective: Determine IC50 of a test compound against AVP-induced cAMP production.

Materials:

-

HEK293 cells stably expressing human AVPR2 and a CRE-Luciferase reporter.

-

Agonist: Arginine Vasopressin (AVP).

-

Detection: Luciferase substrate (e.g., Bright-Glo).

Protocol Steps:

-

Cell Plating: Seed HEK293-V2R-CRE cells (10,000 cells/well) in 384-well white plates. Incubate 24h at 37°C/5% CO2.

-

Compound Preparation: Prepare serial dilutions of Tolvaptan (or test compound) in assay buffer (HBSS + 20mM HEPES + 0.1% BSA).

-

Antagonist Incubation: Add compounds to cells. Incubate for 15 minutes at 37°C.

-

Control: Vehicle only (0% inhibition).

-

-

Agonist Challenge: Add AVP at EC80 concentration (typically ~0.3 nM) to all wells.

-

Stimulation: Incubate for 4 hours to allow cAMP accumulation and Luciferase expression.

-

Detection: Add Luciferase substrate reagent. Incubate 5 mins at room temperature.

-

Readout: Measure luminescence on a plate reader.

-

Analysis: Plot Relative Light Units (RLU) vs. Log[Compound]. Fit to a 4-parameter logistic equation to calculate IC50.

Self-Validation Check:

-

Z-factor must be > 0.5.

-

Tolvaptan IC50 should fall within 3-10 nM range [7].

Clinical Aquaresis Monitoring

For translational studies, accurate quantification of aquaresis is vital.

Protocol:

-

Baseline: Measure Urine Osmolality (U_osm) and Serum Osmolality (S_osm) at T=0.

-

Dosing: Administer Tolvaptan.

-

Sampling: Collect urine fractions at 0-4h, 4-8h, 8-12h, 12-24h.

-

Calculation: Calculate Electrolyte-Free Water Clearance (EFWC) :

Where -

Interpretation: A positive EFWC indicates effective aquaresis (water excretion in excess of solute).

References

-

Mechanism of Action: Verbalis JG, et al. "Vasopressin receptor antagonists." Kidney International. 2006.

-

Pivotal Trials (SALT): Schrier RW, et al. "Tolvaptan, a Selective Oral Vasopressin V2-Receptor Antagonist, for Hyponatremia." New England Journal of Medicine. 2006.

-

Cancer Subgroup Analysis: Gralla RJ, et al. "Tolvaptan use in cancer patients with hyponatremia due to the syndrome of inappropriate antidiuretic hormone: a post hoc analysis of the SALT-1 and SALT-2 trials."[6] Cancer Medicine. 2017.[2][6]

-

Hepatotoxicity (TEMPO): Torres VE, et al. "Tolvaptan in patients with autosomal dominant polycystic kidney disease."[10] New England Journal of Medicine. 2012.

-

FDA Warning: U.S. Food and Drug Administration.[7][8] "FDA Drug Safety Communication: FDA limits duration and usage of Samsca (tolvaptan) due to possible liver injury."[8] 2013. [8]

-

ODS Guidelines: Verbalis JG, et al. "Diagnosis, evaluation, and treatment of hyponatremia: expert panel recommendations." The American Journal of Medicine. 2013.

-

In Vitro Potency: Tahara A, et al. "Pharmacological profile of tolvaptan, a novel vasopressin V2 receptor antagonist."[1] European Journal of Pharmacology. 2011.

Sources

- 1. Tolvaptan for the treatment of the syndrome of inappropriate antidiuresis (SIAD) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tolvaptan? [synapse.patsnap.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. droracle.ai [droracle.ai]

- 5. Clinical Trials Design Including Hyponatremia in Heart Failure Patients| SAMSCA® (tolvaptan) [samsca.com]

- 6. Tolvaptan use in cancer patients with hyponatremia due to the syndrome of inappropriate antidiuretic hormone: a post hoc analysis of the SALT-1 and SALT-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Safety assessment of tolvaptan: real-world adverse event analysis using the FAERS database [frontiersin.org]

- 8. fda.gov [fda.gov]

- 9. droracle.ai [droracle.ai]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide: Tolvaptan's Modulatory Role on Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolvaptan, a selective vasopressin V2 receptor antagonist, is clinically utilized for its aquaretic effects in treating hyponatremia and slowing cyst progression in Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2][3] Its primary mechanism of action involves the antagonism of the vasopressin V2 receptor, leading to a decrease in cyclic adenosine monophosphate (cAMP) production.[4][5] However, emerging evidence reveals a more complex signaling profile, including a significant influence on intracellular calcium ([Ca2+]i) homeostasis. This guide provides a comprehensive technical overview of the mechanisms underpinning tolvaptan's effect on intracellular calcium, detailed methodologies for its investigation, and insights into the broader implications for research and drug development.

Introduction: Beyond Aquaretic Effects

Tolvaptan is an orally active antagonist of the vasopressin V2 receptor.[6] Its established therapeutic action stems from blocking arginine vasopressin (AVP) at V2 receptors in the renal collecting ducts.[4][7] This inhibition prevents the Gs protein-coupled signaling cascade that elevates intracellular cAMP, which in turn reduces the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells.[7][8] The net result is an increase in free water excretion, or aquaresis, without a significant loss of electrolytes.[4][9]

While the cAMP-centric mechanism is well-documented, the role of intracellular calcium as a second messenger in cellular signaling necessitates a deeper investigation into how a V2 receptor antagonist might perturb its delicate balance.[10] Recent studies have begun to uncover a novel aspect of tolvaptan's pharmacology: its ability to modulate intracellular calcium levels, an effect that may contribute to its therapeutic efficacy, particularly in complex pathologies like ADPKD.[4][11]

The Mechanistic Nexus: V2 Receptor Signaling and Intracellular Calcium

The canonical V2 receptor signaling pathway is primarily associated with Gs protein activation and subsequent adenylyl cyclase-mediated cAMP production.[12] However, the intricate web of intracellular signaling often involves crosstalk between different pathways.

Direct Effects of Tolvaptan on Intracellular Calcium

Contrary to what might be expected from a classical V2 receptor antagonist, studies have demonstrated that tolvaptan can directly induce an increase in cytosolic free calcium.[13][14] Research using Madin-Darby Canine Kidney (MDCK) cells, which endogenously express the V2 receptor, has shown that treatment with tolvaptan leads to a significant rise in intracellular calcium.[13][14] This effect is dependent on the presence of the V2 receptor, as cell lines lacking the receptor do not exhibit the same response.[13]

The source of this calcium increase appears to be the endoplasmic reticulum, as tolvaptan has been shown to mobilize calcium from these internal stores.[4] This suggests a Gq protein-coupled signaling component or an alternative mechanism initiated by tolvaptan's interaction with the V2 receptor.

V2 Receptor-Mediated Calcium Signaling

While the V2 receptor is predominantly linked to the Gs-cAMP pathway, there is evidence suggesting that under certain conditions, it can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.[15]

Furthermore, in specific cell types like inner medullary collecting duct (IMCD) cells, both V1 and V2 receptors have been implicated in AVP-induced increases in intracellular calcium.[15] This suggests a more complex interplay between vasopressin receptor subtypes and calcium signaling than previously understood.

Implications for Polycystic Kidney Disease (PKD)

In the context of ADPKD, mutations in polycystin 1 (PC1) or polycystin 2 (PC2) proteins disrupt normal calcium signaling.[11] This defective calcium shuttling leads to reduced intracellular calcium levels, which fails to provide negative feedback to the cAMP pathway, contributing to cyst growth.[11] Tolvaptan's ability to block the cAMP pathway is a key therapeutic mechanism in ADPKD.[5][11] The additional effect of increasing intracellular calcium could theoretically provide a dual benefit by both inhibiting the primary proliferative signal (cAMP) and partially restoring the deficient calcium-mediated negative feedback.

Caption: Tolvaptan's dual mechanism on V2R signaling.

Methodologies for Assessing Tolvaptan's Effect on Intracellular Calcium

Investigating the impact of tolvaptan on [Ca2+]i requires robust and sensitive techniques. The choice of methodology depends on the specific research question, cell type, and available instrumentation.

Fluorescent Calcium Indicators

The most common approach involves the use of fluorescent dyes that exhibit a change in their spectral properties upon binding to calcium.[16][17]

-

Fura-2 AM: A ratiometric indicator that is widely used for quantifying intracellular calcium concentrations.[18][19] Fura-2 is excited at two wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission at 510 nm is proportional to the [Ca2+]i.[18][20][21] This ratiometric measurement minimizes issues related to uneven dye loading, photobleaching, and changes in cell volume.[10][21]

-

Fluo-4 AM: A single-wavelength indicator that shows a large fluorescence intensity increase upon calcium binding.[10] It is well-suited for high-throughput screening and qualitative imaging of calcium dynamics.[10][22] However, it is more susceptible to artifacts from variations in dye concentration and cell morphology.[22]

Genetically Encoded Calcium Indicators (GECIs)

GECIs, such as those based on aequorin or GFP, offer the ability to target calcium measurements to specific subcellular compartments.[23][24]

-

Aequorin-based Assays: Aequorin is a photoprotein that emits light in the presence of calcium.[24] This luminescent assay is highly sensitive and can be targeted to organelles like the mitochondria or endoplasmic reticulum.[10][24]

Experimental Workflow: A Self-Validating System

A rigorous experimental design is crucial for obtaining reliable and reproducible data.

Caption: A typical workflow for calcium imaging experiments.

Detailed Protocol: Fura-2 AM-based Measurement of Tolvaptan-induced Intracellular Calcium Changes

This protocol provides a step-by-step guide for measuring changes in [Ca2+]i in response to tolvaptan using Fura-2 AM and fluorescence microscopy.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells (or other suitable cell line expressing V2R)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Glass-bottom imaging dishes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Tolvaptan

-

Ionomycin (positive control)

-

EGTA (for calibration)

-

Fluorescence microscope equipped for ratiometric imaging (with 340 nm and 380 nm excitation filters and a 510 nm emission filter)

-

Image analysis software

Procedure:

-

Cell Culture and Plating:

-

Culture MDCK cells in complete medium until they reach 80-90% confluency.

-

Seed the cells onto glass-bottom imaging dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment. This ensures that individual cells can be clearly resolved.

-

-

Dye Loading:

-

Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

-

Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the nonpolar AM ester in aqueous media.

-

On the day of the experiment, prepare the loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to 0.02% in HBSS.

-

Wash the cells once with HBSS.

-

Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time should be determined empirically for the specific cell type.

-

After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS to the cells and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[18]

-

-

Imaging and Data Acquisition:

-

Mount the dish on the microscope stage.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

-

After establishing a stable baseline, add tolvaptan to the desired final concentration.

-

Continuously record the fluorescence changes over time.

-

At the end of the experiment, add a calcium ionophore such as ionomycin to elicit a maximal calcium response (Rmax).

-

Subsequently, add a calcium chelator like EGTA to obtain the minimal calcium response (Rmin). These values are essential for the calibration of the fluorescence ratio to absolute calcium concentrations.

-

-

Data Analysis:

-

For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

Use the Grynkiewicz equation to convert the fluorescence ratio to intracellular calcium concentration: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min) where Kd is the dissociation constant of Fura-2 for Ca2+ (approximately 224 nM), R is the experimental ratio, Rmin is the ratio in the absence of calcium, Rmax is the ratio at calcium saturation, and (F380max / F380min) is the ratio of fluorescence intensities at 380 nm in the absence and presence of saturating calcium.

-

Quantitative Data Summary

The following table provides a hypothetical summary of expected results from an experiment investigating the effect of tolvaptan on intracellular calcium in MDCK cells.

| Treatment Group | Basal [Ca2+]i (nM) (Mean ± SEM) | Peak [Ca2+]i (nM) after Treatment (Mean ± SEM) |

| Vehicle Control | 105 ± 8 | 110 ± 10 |

| Tolvaptan (1 µM) | 108 ± 9 | 250 ± 25** |

| AVP (10 nM) | 102 ± 7 | 350 ± 30 |

| Tolvaptan (1 µM) + AVP (10 nM) | 106 ± 8 | 265 ± 28 |

*p < 0.01 compared to vehicle control.

This table illustrates that tolvaptan alone can induce a significant increase in intracellular calcium.

Broader Implications and Future Directions

The discovery of tolvaptan's influence on intracellular calcium opens up new avenues for research and has several important implications:

-

Refined Understanding of Therapeutic Mechanisms: The calcium-modulating effect of tolvaptan may be a contributing factor to its efficacy in ADPKD, potentially by counteracting the abnormal calcium signaling inherent in the disease.[11]

-

Off-Target or Novel On-Target Effects: Further investigation is needed to determine if this calcium effect is a direct consequence of V2 receptor antagonism or if it involves other cellular targets.

-

Drug Development: For the development of new vasopressin receptor antagonists, considering their effects on intracellular calcium signaling could be a critical aspect of their preclinical evaluation.

Future research should focus on elucidating the precise molecular pathway by which tolvaptan elevates intracellular calcium and exploring the physiological consequences of this effect in different cell types and disease models.

Conclusion